molecular formula C18H24N6O5 B14722116 ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate CAS No. 15223-99-1

ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate

Cat. No.: B14722116
CAS No.: 15223-99-1
M. Wt: 404.4 g/mol
InChI Key: UPWVGNHIXYRLKN-UHFFFAOYSA-N
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Description

Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, nitro, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group by reacting with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the nitro group yields an amino derivative.

Scientific Research Applications

Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-phenylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate
  • Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-ethylphenyl)propyl]amino]-5-nitro-2-pyridyl]carbamate

Uniqueness

Ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate is unique due to the presence of the N-methylanilino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

15223-99-1

Molecular Formula

C18H24N6O5

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C18H24N6O5/c1-3-29-18(26)22-15-9-14(19)16(24(27)28)17(21-15)20-10-13(25)11-23(2)12-7-5-4-6-8-12/h4-9,13,25H,3,10-11H2,1-2H3,(H4,19,20,21,22,26)

InChI Key

UPWVGNHIXYRLKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)N)[N+](=O)[O-])NCC(CN(C)C2=CC=CC=C2)O

Origin of Product

United States

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